molecular formula C20H27N3O3 B280317 ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Numéro de catalogue B280317
Poids moléculaire: 357.4 g/mol
Clé InChI: MKVRPTQVCYBAOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as DMQX, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system (CNS). DMQX has been widely used as a research tool to investigate the role of AMPA receptors in various physiological and pathological processes.

Mécanisme D'action

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous agonist of the receptor. By blocking the activation of AMPA receptors, ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and physiological effects:
ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to inhibit the induction of LTP in hippocampal slices, as well as to impair spatial learning and memory in rodents. ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing excitotoxicity and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages as a research tool. It is a highly potent and selective antagonist of AMPA receptors, which allows for precise manipulation of AMPA receptor function. ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments. However, ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can also have off-target effects on other ion channels and receptors, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and AMPA receptors. One direction is to investigate the role of AMPA receptors in the pathophysiology of various neurological and psychiatric disorders, and to develop novel therapeutics targeting AMPA receptors. Another direction is to explore the molecular mechanisms underlying the regulation of AMPA receptor function, including the role of auxiliary subunits and post-translational modifications. Finally, further studies are needed to elucidate the physiological and pathological roles of specific AMPA receptor subtypes, and to develop selective modulators of these subtypes.

Méthodes De Synthèse

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been used to study the contribution of AMPA receptors to synaptic plasticity, learning, and memory. ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, as well as in psychiatric disorders such as depression and schizophrenia.

Propriétés

Formule moléculaire

C20H27N3O3

Poids moléculaire

357.4 g/mol

Nom IUPAC

ethyl 4-(1,5-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-7-26-19(25)16-11(2)22-14-8-20(4,5)9-15(24)18(14)17(16)13-10-21-23(6)12(13)3/h10,17,22H,7-9H2,1-6H3

Clé InChI

MKVRPTQVCYBAOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CC(C2)(C)C)C

SMILES canonique

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CC(C2)(C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.